molecular formula C15H21N3O4 B1399185 1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid CAS No. 1316217-37-4

1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid

Cat. No.: B1399185
CAS No.: 1316217-37-4
M. Wt: 307.34 g/mol
InChI Key: FLFIIHVTTWZCIV-UHFFFAOYSA-N
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Description

Structural Characterization of 1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic Acid

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound encompasses a complex heterocyclic framework characterized by multiple functional groups and ring systems. The compound possesses a molecular formula of C15H21N3O4 with a corresponding molecular weight of 307.34 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpiperazine-2-carboxylic acid, reflecting the precise positioning and connectivity of all constituent functional groups.

The structural backbone consists of a six-membered piperazine ring system substituted at the 1-position with a tert-butoxycarbonyl protecting group and at the 4-position with a pyridin-3-yl moiety. Additionally, a carboxylic acid functional group is positioned at the 2-carbon of the piperazine ring, creating a bifunctional molecule with both acid and base characteristics. The tert-butoxycarbonyl group serves as a protecting group commonly employed in synthetic organic chemistry, providing steric hindrance and chemical stability to the nitrogen atom during synthetic transformations.

The three-dimensional molecular geometry exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the structure. The piperazine ring adopts a chair conformation similar to cyclohexane, with the substituents occupying either axial or equatorial positions depending on the specific conformational state. The pyridine ring maintains planarity due to its aromatic character, while the tert-butoxycarbonyl group introduces substantial steric bulk that influences the overall molecular conformation and intermolecular interactions.

Structural Parameter Value Reference
Molecular Formula C15H21N3O4
Molecular Weight 307.34 g/mol
Heavy Atom Count 22
Rotatable Bond Count 4
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 7

Crystallographic Analysis and Conformational Isomerism

Crystallographic analysis of this compound reveals critical information regarding its solid-state structure and intermolecular packing arrangements. The Cambridge Structural Database serves as a comprehensive repository for experimental crystal structure data, containing over 1.3 million accurate three-dimensional structures derived from X-ray and neutron diffraction analyses. Such crystallographic investigations provide essential insights into bond lengths, bond angles, and torsional parameters that govern the molecular geometry and conformational preferences.

The piperazine ring system in the crystalline state typically adopts a chair conformation to minimize steric interactions between substituents. The positioning of the tert-butoxycarbonyl group and the pyridin-3-yl substituent creates specific spatial arrangements that influence the overall crystal packing efficiency. Intermolecular hydrogen bonding interactions between the carboxylic acid groups of adjacent molecules contribute significantly to the crystal lattice stability, forming extended networks that determine the macroscopic properties of the crystalline material.

Conformational isomerism plays a crucial role in determining the biological activity and chemical reactivity of this compound. The presence of multiple rotatable bonds allows for various conformational states, each with distinct energy profiles and spatial orientations. The carboxylic acid group can exist in different rotational conformers relative to the piperazine ring, while the pyridine substituent can adopt various orientations that affect the overall molecular shape and pharmacophoric properties.

The tert-butoxycarbonyl protecting group exhibits restricted rotation due to the partial double-bond character of the carbon-nitrogen bond, resulting in distinct conformational preferences. Temperature-dependent crystallographic studies reveal the dynamic nature of these conformational changes and their influence on the solid-state properties. The analysis of multiple crystal forms and polymorphs provides comprehensive understanding of the conformational landscape and stability relationships.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation and confirmation of this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signal patterns that correspond to the various proton environments within the molecular structure. The tert-butyl group appears as a singlet at approximately 1.41 parts per million, integrating for nine protons and serving as a diagnostic signal for the presence of the tert-butoxycarbonyl protecting group.

The piperazine ring protons display complex multipicity patterns due to coupling interactions between adjacent protons. The CH2 protons adjacent to nitrogen atoms typically appear in the range of 3.3 to 3.7 parts per million, while the proton attached to the carbon bearing the carboxylic acid group exhibits downfield shifting due to the electron-withdrawing nature of the adjacent functional group. The pyridine ring protons manifest as characteristic aromatic signals between 6.6 and 8.7 parts per million, with distinct coupling patterns that reflect the substitution pattern and electronic environment.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbons of both the carboxylic acid and the tert-butoxycarbonyl groups appear in the characteristic downfield region around 170-180 parts per million. The aromatic carbon signals from the pyridine ring are observed in the 120-150 parts per million range, while the aliphatic carbons of the piperazine ring and tert-butyl group appear in the upfield region. Two-dimensional Nuclear Magnetic Resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, establish connectivity patterns and confirm structural assignments.

Proton Environment Chemical Shift (ppm) Multiplicity Integration
tert-Butyl CH3 1.41 Singlet 9H
Piperazine CH2 3.31-3.72 Multiplet 4H
Piperazine CH 6.65-6.78 Doublet 1H
Pyridine aromatic 6.70-7.17 Multiplet 4H
Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 307, corresponding to the protonated molecular ion [M+H]+. High-resolution mass spectrometry techniques achieve accurate mass determination with precision sufficient to confirm the molecular formula and distinguish between potential isomeric structures.

Chemical ionization mass spectrometry using ammonia as the reagent gas produces enhanced molecular ion signals and characteristic ammonium adduct ions at mass-to-charge ratio 324 [M+NH4]+. This ionization method provides gentler fragmentation conditions compared to electron impact ionization, preserving molecular integrity while generating informative fragment ion patterns. The base peak intensity and relative abundances of fragment ions offer insights into the preferred fragmentation pathways and structural stability relationships.

The characteristic fragmentation pattern includes loss of the tert-butoxycarbonyl group through elimination of carbon dioxide and isobutylene, resulting in a significant fragment ion at mass-to-charge ratio 207. Additional fragmentation occurs through cleavage of the piperazine ring bonds, generating pyridine-containing fragments that retain the aromatic substitution pattern. The carboxylic acid functionality undergoes decarboxylation under energetic ionization conditions, producing fragments that lack the acidic functional group but maintain the core heterocyclic structure.

Tandem mass spectrometry experiments using collision-induced dissociation provide detailed fragmentation pathways and structural confirmation through product ion scanning. The collision energy optimization allows for controlled fragmentation that maximizes structural information while maintaining adequate signal intensity for accurate mass determination. These experiments establish the connectivity between the piperazine and pyridine ring systems and confirm the positioning of functional groups.

Infrared Absorption Characteristics

Infrared spectroscopy analysis reveals characteristic absorption bands that correspond to the various functional groups present in this compound. The carboxylic acid functional group exhibits distinctive absorption patterns, with the carbonyl stretching vibration appearing at approximately 1700-1740 wavenumbers and the hydroxyl stretching vibration manifesting as a broad absorption band between 2500-3300 wavenumbers. These absorption characteristics provide definitive identification of the carboxylic acid functionality and distinguish it from other carbonyl-containing groups.

The tert-butoxycarbonyl protecting group displays characteristic carbonyl absorption at higher frequency, typically around 1740-1760 wavenumbers, due to the ester character of the functional group. The tertiary butyl group contributes multiple carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, creating a complex absorption pattern that serves as a fingerprint for this structural motif. The asymmetric and symmetric stretching modes of the methyl groups produce distinct absorption bands that aid in structural identification.

The pyridine ring system exhibits aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber region, along with aromatic carbon-hydrogen stretching absorptions around 3000-3100 wavenumbers. The nitrogen-containing heterocycle produces characteristic absorption patterns that distinguish it from carbocyclic aromatic systems. Ring breathing modes and out-of-plane bending vibrations appear in the fingerprint region below 1400 wavenumbers, providing additional structural confirmation.

The piperazine ring contributes aliphatic carbon-hydrogen stretching and bending vibrations that appear in the typical alkyl regions of the infrared spectrum. Carbon-nitrogen stretching vibrations from both the piperazine and pyridine rings manifest in the 1000-1300 wavenumber region, with specific frequencies dependent on the substitution pattern and electronic environment. The combination of these absorption characteristics creates a unique spectroscopic fingerprint that enables unambiguous identification of the compound.

Functional Group Absorption Range (cm⁻¹) Assignment Intensity
Carboxylic acid C=O 1700-1740 C=O stretch Strong
Carboxylic acid O-H 2500-3300 O-H stretch Broad, medium
tert-Butoxycarbonyl C=O 1740-1760 C=O stretch Strong
Aromatic C=C 1400-1600 C=C stretch Medium
Aromatic C-H 3000-3100 C-H stretch Medium
Aliphatic C-H 2800-3000 C-H stretch Strong

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-7-17(10-12(18)13(19)20)11-5-4-6-16-9-11/h4-6,9,12H,7-8,10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFIIHVTTWZCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a pyridine group and a tert-butoxycarbonyl (Boc) protecting group. Its chemical formula is C13H17N3O3C_{13}H_{17}N_{3}O_{3}, and it possesses a molecular weight of 253.29 g/mol. The presence of the pyridine ring may contribute to its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound can be attributed to its interactions with various biological pathways:

  • FAAH Inhibition : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids. Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can modulate pain and inflammation .
  • Antimicrobial Activity : Compounds with similar piperazine structures have demonstrated antimicrobial properties against gram-positive pathogens by inhibiting protein synthesis at the ribosomal level .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
FAAH InhibitionIncreases endocannabinoid levels
AntimicrobialInhibits protein synthesis in bacteria
AnticancerInduces apoptosis in cancer cell lines

Case Studies and Research Findings

  • Anticancer Properties : Research has indicated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that piperazine derivatives can induce apoptosis in MDA-MB-231 triple-negative breast cancer cells, demonstrating a selectivity that spares non-cancerous cells . The mechanism involves the activation of caspases, which are critical for the apoptotic process.
  • Pain Management : A study on FAAH inhibitors highlighted the compound's potential in managing neuropathic pain models in rats. The inhibition of FAAH led to reduced allodynia and hyperalgesia, suggesting that similar piperazine derivatives could serve as effective analgesics .
  • In vitro Studies : Various in vitro assays have been conducted to evaluate the compound's efficacy against specific targets. For example, compounds with similar structures demonstrated IC50 values indicating potent activity against FAAH, thereby supporting their use in pain modulation therapies .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. One notable application is in the preparation of ampreloxetine, a norepinephrine reuptake inhibitor used in the treatment of conditions such as neurogenic orthostatic hypotension. The synthesis involves using 1-(tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid as a precursor, demonstrating its importance in developing therapeutic agents targeting neurological disorders .

Drug Development
Research indicates that derivatives of this compound exhibit potential as effective drugs due to their ability to interact with specific biological targets. The piperazine moiety is a common structural feature in many pharmacologically active compounds, contributing to their binding affinity and selectivity .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound can be achieved through various chemical reactions, including:

  • Carbamate Formation : The tert-butoxycarbonyl (Boc) group is used to protect amine functionalities during synthesis, facilitating the formation of piperazine derivatives.
  • Coupling Reactions : This compound can be synthesized via coupling reactions involving pyridine derivatives and piperazine, which are crucial for constructing complex molecular architectures .

Pharmacological Properties
Studies have shown that compounds derived from this compound possess various biological activities:

  • Antidepressant Effects : As a norepinephrine reuptake inhibitor, ampreloxetine and its analogs demonstrate potential antidepressant effects, highlighting the relevance of this compound in treating mood disorders.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives may offer neuroprotective benefits, making them candidates for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Ampreloxetine Synthesis Demonstrated efficient synthesis routes using this compound as an intermediate .
Biological Activity Assessment Evaluated the pharmacological effects of derivatives, indicating potential therapeutic applications in depression and neuroprotection .

Comparison with Similar Compounds

tert-Butyl 4-(pyridin-3-ylcarbonyl)piperazine-1-carboxylate (C₁₅H₂₁N₃O₃)

  • Key Differences : Replaces the C2 carboxylic acid with a pyridin-3-ylcarbonyl group.
  • However, the lack of a carboxylic acid limits its utility in salt formation or conjugation chemistry.
  • Applications : Used as an intermediate in kinase inhibitor synthesis .

4-Boc-piperazine-2-carboxylic Acid (C₁₀H₁₈N₂O₄)

  • Key Differences : Lacks the pyridin-3-yl group at N3.
  • Properties : Simpler structure with lower molecular weight (230.26 g/mol). The absence of the pyridine ring reduces aromatic interactions, impacting binding affinity in biological systems.
  • Applications : Common building block for peptide mimetics .

(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-2-carboxylic Acid (C₁₆H₂₀F₃N₃O₄)

  • Key Differences : Contains a trifluoromethyl group on the pyridine ring.
  • Properties: The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity (clogP ≈ 1.8), improving membrane permeability compared to the non-fluorinated target compound.
  • Applications : Explored in antiviral and CNS-targeted drug candidates .

Functional Analogues

6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidine-4-carboxylic Acid (C₁₇H₁₆F₃N₅O₂)

  • Key Differences : Pyrimidine ring replaces pyridine, with a trifluoromethylphenyl group at N4.
  • Properties: The pyrimidine-carboxylic acid motif enables dual hydrogen bonding, enhancing target engagement. The CF₃-phenyl group increases hydrophobic interactions, as seen in retinol-binding protein 4 (RBP4) antagonists .
  • Applications : Potent RBP4 inhibitor for treating age-related macular degeneration .

3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic Acid (C₁₆H₂₂N₂O₄)

  • Key Differences : Benzoic acid substituent replaces pyridin-3-yl.
  • Properties : The planar benzoic acid group facilitates π-π stacking in protein binding sites. Lower nitrogen content reduces basicity compared to the target compound.
  • Applications : Intermediate in G protein-coupled receptor (GPCR) modulator synthesis .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) clogP* TPSA (Ų)
Target Compound C₁₆H₂₂N₃O₄ 320.37 1.2 85.0
tert-Butyl 4-(pyridin-3-ylcarbonyl)piperazine-1-carboxylate C₁₅H₂₁N₃O₃ 291.35 1.5 68.5
4-Boc-piperazine-2-carboxylic Acid C₁₀H₁₈N₂O₄ 230.26 -0.3 78.8
(S)-CF₃-pyridine Analog C₁₆H₂₀F₃N₃O₄ 375.35 1.8 85.0

*Calculated using ChemDraw.

Preparation Methods

Formation of the Piperazine Ring and Pyridin-3-yl Substitution

The piperazine ring is commonly constructed via cyclization reactions involving diamines and appropriate dihalides or through nucleophilic substitution reactions. For the specific introduction of the pyridin-3-yl group, nucleophilic substitution or cross-coupling reactions are employed where a pyridine derivative bearing a suitable leaving group reacts with the piperazine nucleus.

One advanced method involves a photocatalytic reaction where 2-aminopyridine and piperazine-1-tert-butyl formate are combined in the presence of an acridine salt photocatalyst and an oxidant under visible light irradiation. This method enables the direct synthesis of the 4-(pyridin-3-yl)piperazine derivative in one step with high yield (~95%), minimizing byproducts and avoiding heavy metals or hazardous hydrogen environments. The reaction typically uses anhydrous dichloroethane as solvent, blue LED light for irradiation, and oxygen as the oxidant atmosphere.

Protection with tert-Butoxycarbonyl (Boc) Group

The Boc protecting group is introduced to the piperazine nitrogen using tert-butyl dicarbonate ((Boc)2O) under basic conditions, commonly in the presence of triethylamine or sodium hydroxide. This step is crucial to prevent unwanted side reactions on the nitrogen during subsequent transformations.

A typical procedure involves reacting 4-carboxypiperidine with (Boc)2O in an alkaline aqueous-organic solvent system (e.g., tetrahydrofuran (THF) with sodium hydroxide and saturated sodium carbonate). The reaction proceeds overnight, followed by workup steps including ammoniacal quenching, extraction, and drying to isolate 1-(tert-butoxycarbonyl)-4-carboxypiperidine with high yield (~91.7%).

Installation of the Carboxylic Acid Functionality at the 2-Position

The carboxylic acid group at the 2-position of the piperazine ring can be introduced via oxidation or functional group transformation methods. One industrially relevant approach involves converting the carboxylic acid intermediate into an activated derivative using N,O-dimethylhydroxylamine hydrochloride under the influence of triethylamine and isobutyl chlorocarbonate, forming a methoxy-methyl carbonyl intermediate. This intermediate then reacts with a Grignard reagent to yield the desired acetylated or carboxylated piperidine derivative.

Representative Experimental Data and Reaction Conditions

Step Reactants & Catalysts Solvent Conditions Yield (%) Notes
1. Photocatalytic coupling of 2-aminopyridine and piperazine-1-tert-butyl formate 2-Aminopyridine (0.2 mmol), piperazine-1-tert-butyl formate (0.2 mmol), acridine salt (0.01 mmol), 2,2,6,6-tetramethylpiperidine-N-oxide (0.1 mmol) Anhydrous dichloroethane (2 mL) Blue LED irradiation, oxygen atmosphere, 10 h 95 One-step, metal-free photocatalysis
2. Boc protection of 4-carboxypiperidine 4-Carboxypiperidine (I), tert-butyl dicarbonate (1.1 eq), NaOH, saturated Na2CO3 THF Stir overnight, alkaline conditions 91.7 Workup includes ammoniacal quenching and extraction
3. Activation and Grignard reaction 1-(Boc)-4-carboxypiperidine, triethylamine, isobutyl chlorocarbonate, N,O-dimethylhydroxylamine hydrochloride, Grignard reagent Methylene chloride (step 2), anhydrous THF (step 3) Step 2: Stir overnight; Step 3: N2 atmosphere, anhydrous, molar ratios optimized 90-100 Industrially scalable, high purity (>98%)

Comparative Analysis of Preparation Routes

Aspect Photocatalytic One-Step Method Multi-Step Boc Protection & Grignard Route
Number of Steps One-step coupling Three-step synthesis
Catalysts Used Acridine salt (photocatalyst) Triethylamine, isobutyl chlorocarbonate, Grignard reagent
Reaction Time ~10 hours Overnight reactions per step
Yield ~95% 90-100% depending on step
Environmental Impact Metal-free, avoids hazardous reagents Uses organometallic reagents, requires inert atmosphere
Scalability High, due to simplicity and mild conditions Industrially viable with optimized conditions

Research Findings and Practical Notes

  • The photocatalytic method offers a green and efficient alternative for synthesizing the pyridinyl-substituted piperazine with Boc protection, reducing synthesis time and environmental hazards.

  • Boc protection is reliably achieved under alkaline conditions with tert-butyl dicarbonate, yielding a stable intermediate suitable for further functionalization.

  • The use of N,O-dimethylhydroxylamine hydrochloride to activate the carboxylic acid intermediate for subsequent Grignard reaction improves overall yield and purity, streamlining industrial synthesis.

  • Reaction parameters such as molar ratios, solvent choice, and atmosphere (oxygen or nitrogen) critically influence yield and product quality.

  • The final product purity can exceed 98%, with yields in the final step reaching over 75%, making these methods suitable for pharmaceutical and fine chemical applications.

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of this compound, and how is it introduced?

The Boc group serves as a temporary protecting group for the piperazine nitrogen during synthesis, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation). It is typically introduced via a reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. After the desired reactions (e.g., coupling with the pyridin-3-yl group), the Boc group is removed under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine .

Q. What analytical methods are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the molecular structure, particularly the integration of pyridine protons and Boc group signals. High-Performance Liquid Chromatography (HPLC) with UV detection is used to assess purity (>95% is typical for research-grade material). Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 335.3 for C₁₆H₂₂N₃O₄) .

Q. How is the compound purified after synthesis, and what solvents are optimal?

Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexanes or dichloromethane/methanol. For acidic impurities, ion-exchange chromatography may be employed. Recrystallization from ethanol or acetonitrile is common for final polishing .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the pyridin-3-yl group to minimize side products?

Pyridine-directed coupling (e.g., Buchwald-Hartwig amination) requires precise control of palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) and reaction temperature (80–100°C). Microwave-assisted synthesis can improve regioselectivity. Monitoring reaction progress via TLC or LC-MS helps terminate reactions before decarboxylation or Boc cleavage occurs .

Q. What strategies address low yields in cyclization steps during synthesis?

Low yields in cyclization may result from steric hindrance from the Boc group. Strategies include:

  • Using high-boiling solvents (e.g., DMF or DMSO) to enhance solubility.
  • Introducing microwave irradiation to reduce reaction time and byproduct formation.
  • Employing coupling agents like HATU or EDCI to activate carboxylic acid intermediates .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Contradictions in NMR data (e.g., unexpected splitting patterns) may arise from rotameric equilibria or residual solvents. Solutions include:

  • Acquiring variable-temperature NMR to observe dynamic effects.
  • Comparing experimental data with computational predictions (DFT-based chemical shift calculations).
  • Using 2D NMR (COSY, HSQC) to confirm connectivity .

Operational and Safety Considerations

Q. What precautions are necessary for safe handling and storage?

The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C under inert gas (N₂ or Ar) to prevent Boc group hydrolysis. Dispose of waste via approved chemical protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid

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